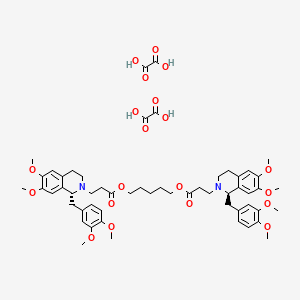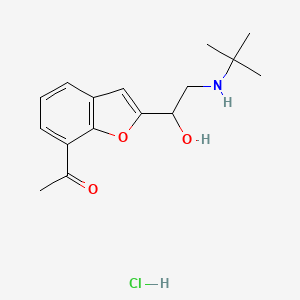
Eltrombopag Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag Methyl Ester is a derivative of eltrombopag, a thrombopoietin receptor agonist primarily used to treat thrombocytopenia. This compound is known for its ability to stimulate platelet production in the bone marrow, making it a valuable therapeutic agent for conditions like chronic immune thrombocytopenia and aplastic anemia .
Wirkmechanismus
Target of Action
Eltrombopag Methyl Ester, a derivative of Eltrombopag, functions as a thrombopoietin (Tpo) receptor agonist . It enhances platelet production and is employed in the study of certain thrombocytopenia variants . It also interacts with the METTL3-14 complex , which plays significant roles in the pathogenesis of acute myeloid leukemia (AML) .
Mode of Action
This compound interacts with the transmembrane domain of the human TPO-receptor . It also acts as a selective allosteric inhibitor of the METTL3-14 complex . It exhibits selective inhibitory activity in the most active catalytic form of the METTL3-14 complex by direct binding .
Biochemical Pathways
This compound affects the TPO-induced signaling pathways in human hematopoietic stem and progenitor cells (HSPCs) . It enhances HSPC function by overcoming the inhibition caused by excess IFN-γ . It also affects the m6A methylation of RNA in AML cells by inhibiting the METTL3-14 complex .
Pharmacokinetics
This compound is metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound UGT1A1 and UGT1A3 are responsible for its glucuronidation .
Result of Action
The primary result of this compound’s action is the increase in platelet count . It also displays anti-proliferative effects in the relevant AML cell line, MOLM-13, in correlation with a reduction in m6A levels .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other cytokines. For instance, it can overcome the inhibition of TPO-induced signaling pathways caused by excess IFN-γ . The presence of IFN-γ specifically prevents full engagement of TPO, a primary positive regulator of HSPC survival, to its receptor (c-MPL) via steric occlusion of the low-affinity binding site .
Biochemische Analyse
Biochemical Properties
Eltrombopag Methyl Ester interacts with the transmembrane domain of the human thrombopoietin receptor (TPO-receptor), stimulating STAT and JAK phosphorylation . It does not activate the AKT pathway . It also acts as an allosteric inhibitor of the METTL3-14 complex, which is involved in the methylation of RNA .
Cellular Effects
This compound has been shown to have anti-proliferative effects on acute myeloid leukemia (AML) cell lines . It reduces the levels of m6A, a modification of RNA, in these cells . It also enhances the function of human hematopoietic stem and progenitor cells (HSPCs) by overcoming the inhibitory effects of IFN-γ .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the METTL3-14 complex . This interaction results in noncompetitive inhibition of the complex . It also interacts with the TPO-receptor, stimulating the phosphorylation of STAT and JAK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It has been associated with increased platelet counts and reduced bleeding events over time .
Metabolic Pathways
This compound is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . Enzymes such as CYP1A2 and CYP2C8 are responsible for its oxidative metabolism .
Vorbereitungsmethoden
The preparation of eltrombopag involves several synthetic routes. One method includes the use of cheap and easily available amine or its salt as a raw material. The process involves diazotization and coupling to prepare an intermediate, followed by nitration, reduction, coupling, and hydrolysis to obtain eltrombopag . This method is advantageous due to its simplicity, good reaction selectivity, mild conditions, low production cost, and suitability for industrial production .
Analyse Chemischer Reaktionen
Eltrombopag Methyl Ester undergoes various chemical reactions, including:
Oxidation: In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of eltrombopag.
Reduction: The reduction process is part of the synthetic route to prepare eltrombopag.
Substitution: The compound can undergo substitution reactions, particularly during its synthesis. Common reagents used in these reactions include diazonium salts for diazotization, reducing agents for reduction, and nitrating agents for nitration.
Wissenschaftliche Forschungsanwendungen
Eltrombopag Methyl Ester has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Eltrombopag Methyl Ester can be compared with other thrombopoietin receptor agonists such as romiplostim and avatrombopag. While all these compounds stimulate platelet production, eltrombopag is unique in its ability to act as an allosteric inhibitor of the METTL3-14 complex . This property makes it particularly valuable in the treatment of acute myeloid leukemia . Similar compounds include:
Eigenschaften
IUPAC Name |
methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOIOIMYYANYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246929-01-0 |
Source


|
| Record name | Eltrombopag methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELTROMBOPAG METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)




